REACTION_CXSMILES
|
[Cl-].[Cl:2][C:3]([Cl:21])([Cl:20])[CH:4]1[O:9][CH:8]([C:10]([Cl:13])([Cl:12])[Cl:11])[C:7]2[CH:14]=[C:15]([N+]#N)[CH:16]=[CH:17][C:6]=2[O:5]1.S(=O)(=O)(O)[OH:23]>O>[OH:23][C:15]1[CH:16]=[CH:17][C:6]2[O:5][CH:4]([C:3]([Cl:21])([Cl:20])[Cl:2])[O:9][CH:8]([C:10]([Cl:13])([Cl:12])[Cl:11])[C:7]=2[CH:14]=1 |f:0.1|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[Cl-].ClC(C1OC2=C(C(O1)C(Cl)(Cl)Cl)C=C(C=C2)[N+]#N)(Cl)Cl
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to ambient temperature
|
Type
|
FILTRATION
|
Details
|
the product was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
crystallised from cyclohexane
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=CC2=C(C(OC(O2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |